Methyl Eichlerianate
Description
Properties
IUPAC Name |
methyl 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O4/c1-20(2)21-12-18-30(7)24(28(21,5)16-15-26(32)34-9)11-10-22-23(13-17-29(22,30)6)31(8)19-14-25(35-31)27(3,4)33/h21-25,33H,1,10-19H2,2-9H3/t21-,22+,23-,24+,25-,28-,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFMQZXDUHCZFN-GVEJJQTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)OC)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)OC)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(C)(C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl Eichlerianate from Aglaia lanuginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Eichlerianate is a naturally occurring dammarane (B1241002) triterpene that has been isolated from the bark of Aglaia lanuginosa, a plant belonging to the Meliaceae family. Triterpenoids from the Aglaia genus are known for their diverse biological activities, including cytotoxic and anti-inflammatory properties. The dichloromethane (B109758) extract of Aglaia lanuginosa bark, from which this compound is derived, has demonstrated notable cytotoxic effects against the human promyelocytic leukemia cell line (HL-60), exhibiting 45% inhibition at a concentration of 20 μg/mL. This suggests that its constituents, including this compound, may possess significant potential for further investigation in the context of oncology drug development.
This technical guide provides a comprehensive overview of this compound, focusing on its natural source, isolation, and physicochemical characterization. It includes detailed experimental protocols, summarized quantitative data, and visualizations of the experimental workflow and relevant biological pathways to support further research and development efforts.
Experimental Protocols
The methodologies outlined below are based on the successful isolation and characterization of this compound from the bark of Aglaia lanuginosa.
Plant Material Collection and Preparation
-
Source: Bark of Aglaia lanuginosa.
-
Preparation: The collected bark material is air-dried and then ground into a fine powder to maximize the surface area for efficient solvent extraction.
Extraction
-
Solvent: Dichloromethane (CH₂Cl₂) is used for the initial extraction, a common solvent for isolating moderately polar to nonpolar compounds like triterpenoids.
-
Procedure:
-
The powdered bark of Aglaia lanuginosa is subjected to extraction with dichloromethane at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Isolation and Purification
A multi-step chromatographic process is employed to isolate this compound from the crude dichloromethane extract.
-
Initial Fractionation (Column Chromatography):
-
The crude extract is adsorbed onto a solid support (e.g., silica (B1680970) gel).
-
The adsorbed material is loaded onto a silica gel column.
-
The column is eluted with a gradient solvent system, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate.
-
-
Further Purification (Repeated Chromatography):
-
Fractions containing compounds with similar TLC profiles to known dammarane triterpenes are pooled.
-
These pooled fractions are subjected to repeated column chromatography using solvent systems of increasing polarity to achieve finer separation.
-
Final purification is often achieved using preparative Thin Layer Chromatography (prep-TLC) to yield pure this compound.
-
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HMQC, HMBC) to establish the complete chemical structure and stereochemistry.
Data Presentation
This section summarizes the available quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₃₁H₄₈O₄ |
| Mass Spectrometry | [M+H]⁺: m/z 489 |
| ¹H NMR (CDCl₃) | Exocyclic methylene (B1212753) protons: δ 4.84 (brs, 1H), 4.66 (brs, 1H) |
| ¹³C NMR (CDCl₃) | The chemical shifts of the carbons in the ¹³C-NMR spectrum of this compound are reported to be similar to those of methyl isoeichlerianate. |
| Infrared (IR) | Data used for structural elucidation, but specific absorption bands are not detailed in the primary literature. Characteristic triterpenoid (B12794562) absorptions are expected. |
Table 2: Biological Activity Data
| Source Material | Bioassay | Cell Line | Results |
| Dichloromethane extract of Aglaia lanuginosa bark | Cytotoxicity Assay | HL-60 | 45% inhibition at 20 μg/mL |
| This compound (Pure Compound) | Cytotoxicity Assay | - | Data not available in the searched literature. |
Biological Activity and Signaling Pathways
While specific biological activity data for pure this compound is limited, the cytotoxic effects of the crude extract from which it was isolated suggest its potential as an anticancer agent. Dammarane triterpenes, the class of compounds to which this compound belongs, have been reported to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of pro-inflammatory signaling pathways.
Cytotoxicity
The dichloromethane extract of Aglaia lanuginosa bark demonstrated significant cytotoxicity against the HL-60 human leukemia cell line. Although the activity of the pure compound has not been reported, it is plausible that this compound contributes to this observed effect. Further studies are warranted to determine the specific IC₅₀ value of this compound against HL-60 and a broader panel of cancer cell lines.
Potential Signaling Pathways
Based on studies of other dammarane triterpenes isolated from the Aglaia genus, several signaling pathways are likely to be modulated by this compound.
-
Induction of Apoptosis: Many dammarane triterpenes induce apoptosis in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspases.
-
Inhibition of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Some dammarane triterpenes have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis and inhibiting their proliferation.
Conclusion
This compound, a dammarane triterpene from Aglaia lanuginosa, represents a promising natural product for further investigation in cancer research. The cytotoxic activity of the plant extract highlights the potential of its constituents. This technical guide provides a foundational resource for researchers by consolidating the available data on its isolation, characterization, and potential biological activities. Future research should focus on determining the specific cytotoxic profile of pure this compound and elucidating the precise molecular mechanisms and signaling pathways through which it exerts its effects. Such studies will be crucial in evaluating its potential as a lead compound for the development of novel anticancer therapeutics.
Spectroscopic and Structural Elucidation of Methyl Eichlerianate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Eichlerianate is a dammarane-type triterpenoid (B12794562), a class of natural products known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines. As a methyl ester derivative of Eichlerianic acid, its structural characterization is crucial for understanding its chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and the methodologies used for the isolation and identification of this compound and related compounds.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
The following table presents the ¹³C NMR chemical shifts for a related dammarane-type triterpenoid, (20S)-20-hydroxydammar,24-en-3-on, isolated from Aglaia cucullata, which serves as a reference for the expected chemical shifts in this compound. The numbering of the carbon atoms follows the standard nomenclature for the dammarane (B1241002) skeleton.
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 39.1 | 16 | 26.7 |
| 2 | 34.1 | 17 | 54.7 |
| 3 | 218.2 | 18 | 15.6 |
| 4 | 47.4 | 19 | 16.2 |
| 5 | 55.7 | 20 | 71.1 |
| 6 | 19.7 | 21 | 27.2 |
| 7 | 34.8 | 22 | 39.8 |
| 8 | 40.5 | 23 | 24.9 |
| 9 | 50.6 | 24 | 124.6 |
| 10 | 37.0 | 25 | 131.6 |
| 11 | 21.6 | 26 | 25.7 |
| 12 | 28.1 | 27 | 17.7 |
| 13 | 49.3 | 28 | 28.0 |
| 14 | 51.5 | 29 | 21.2 |
| 15 | 31.5 | 30 | 28.0 |
| OCH₃ | ~51.0 |
Note: The chemical shift for the methoxy (B1213986) (OCH₃) group of the methyl ester is an expected value based on typical ranges for methyl esters of triterpenoids.
¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the dammarane triterpenoid skeleton and the methyl ester group. Key expected signals include:
-
Methyl protons: Multiple singlets for the tertiary methyl groups on the dammarane skeleton, typically in the range of δ 0.8-1.2 ppm.
-
Methylene and Methine protons: A complex region of overlapping multiplets for the protons of the cyclic system.
-
Olefinic protons: Signals corresponding to any double bonds within the structure.
-
Methoxy protons: A sharp singlet around δ 3.6-3.7 ppm, characteristic of the methyl ester group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1735 | C=O (Ester) | Stretching |
| ~1240 | C-O (Ester) | Stretching |
| ~2950-2850 | C-H (Aliphatic) | Stretching |
| ~1460 and ~1375 | C-H (Aliphatic) | Bending |
Mass Spectrometry (MS)
The mass spectrum of this compound would show the molecular ion peak ([M]⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns of the dammarane triterpenoid core. The fragmentation is often initiated by the loss of the methyl ester group or cleavage of the side chain.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and spectroscopic analysis of this compound.
Isolation of Dammarane-Type Triterpenoids
-
Extraction: The dried and powdered plant material (e.g., stem bark of Aglaia species) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fractions are further purified using chromatographic techniques.
-
Column Chromatography: The n-hexane fraction, typically rich in triterpenoids, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Preparative Thin-Layer Chromatography (TLC): Further purification of the collected fractions can be achieved using preparative TLC.
-
-
Crystallization: The purified compound is crystallized from a suitable solvent system to obtain pure crystals.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are identified and assigned to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Data Analysis: The fragmentation pattern is analyzed to deduce the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structure elucidation of this compound from a plant source.
Caption: Workflow for the isolation and structural identification of this compound.
An In-depth Technical Guide on the Putative Biosynthesis Pathway of Methyl Eichlerianate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the proposed biosynthetic pathway of Methyl Eichlerianate, a dammarane-type triterpenoid (B12794562). Due to the absence of a fully elucidated pathway in the current literature, this document presents a putative pathway constructed from the well-established principles of triterpenoid biosynthesis in plants and the co-occurrence of related compounds. This guide provides a foundational understanding for researchers aiming to investigate and potentially engineer the biosynthesis of this and similar bioactive molecules.
Introduction to this compound and Triterpenoids
This compound is a modified triterpenoid belonging to the dammarane (B1241002) class. Triterpenoids are a large and diverse group of natural products derived from a C30 precursor, squalene (B77637).[1] They exhibit a wide range of biological activities and are of significant interest in drug discovery and development. The biosynthesis of triterpenoids generally follows a conserved pathway, starting from the mevalonate (B85504) (MVA) pathway in the cytosol, leading to the formation of 2,3-oxidosqualene (B107256).[2][3] This linear precursor is then cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs) to generate the vast diversity of triterpenoid skeletons.[2][4][5] Subsequent modifications by enzymes such as cytochrome P450 monooxygenases (P450s) and transferases further diversify these structures.[2][6][7][8] this compound, being the methyl ester of Eichlerianic acid, suggests a final methylation step in its formation.[9][10][11]
Proposed Biosynthesis Pathway of this compound
The proposed biosynthesis of this compound can be divided into four main stages:
-
Formation of the Triterpenoid Precursor: The cytosolic mevalonate (MVA) pathway produces isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SS) to produce squalene. Squalene is subsequently epoxidized by squalene epoxidase (SE) to yield 2,3-oxidosqualene, the common precursor for most triterpenoids.[1][6][8]
-
Cyclization to the Dammarane Skeleton: 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase, likely a dammarenediol-II synthase (DS), to form the characteristic tetracyclic dammarane skeleton, protopanaxadiol (B1677965).[6][8]
-
Oxidative Modifications: The protopanaxadiol skeleton undergoes a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases (P450s). These modifications are proposed to lead to the formation of Eichlerianic acid. The exact sequence and specific P450s involved are yet to be identified.
-
Methylation: In the final proposed step, Eichlerianic acid is esterified with a methyl group by a methyltransferase to yield this compound.
Visualization of the Proposed Pathway
Caption: Proposed biosynthesis pathway of this compound from Acetyl-CoA.
Key Enzymes in the Putative Pathway
The biosynthesis of this compound is proposed to involve several key enzyme families. While the specific enzymes have not been characterized for this pathway, their general roles are well-understood in triterpenoid biosynthesis.
| Enzyme Family | Abbreviation | General Function in Triterpenoid Biosynthesis | Proposed Role in this compound Biosynthesis |
| Squalene Synthase | SS | Catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[6][8] | Formation of the linear C30 precursor, squalene. |
| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene.[6][8] | Formation of the cyclization precursor, 2,3-oxidosqualene. |
| Oxidosqualene Cyclase | OSC | Catalyzes the cyclization of 2,3-oxidosqualene into various triterpenoid skeletons.[2][4][5] | A Dammarenediol-II Synthase (DS) is proposed to form the protopanaxadiol skeleton. |
| Cytochrome P450 Monooxygenase | P450 | Catalyze a wide range of oxidative reactions, including hydroxylation, epoxidation, and C-C bond cleavage, leading to the diversification of triterpenoid structures.[2][7] | Multiple oxidation steps to convert the protopanaxadiol skeleton into Eichlerianic acid. |
| Methyltransferase | MT | Catalyzes the transfer of a methyl group from a donor molecule (e.g., S-adenosyl methionine) to an acceptor molecule. | Esterification of the carboxylic acid group of Eichlerianic acid to form this compound. |
Proposed Experimental Protocols for Pathway Elucidation
To validate and fully elucidate the biosynthetic pathway of this compound, a multi-faceted experimental approach is required. The following protocols outline key experiments to identify and characterize the genes and enzymes involved.
Transcriptome Analysis and Candidate Gene Identification
Objective: To identify candidate genes encoding the enzymes of the this compound biosynthesis pathway.
Methodology:
-
Plant Material: Select a plant species known to produce this compound, such as from the Meliaceae family.[9][11] Collect tissue samples from different organs (leaves, stems, roots) and at different developmental stages.
-
RNA Sequencing: Extract total RNA from the collected samples and perform high-throughput RNA sequencing (RNA-Seq).
-
De Novo Transcriptome Assembly: If a reference genome is unavailable, perform de novo assembly of the transcriptome to generate a set of unigenes.
-
Gene Annotation and Mining: Annotate the unigenes by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG). Specifically search for unigenes homologous to known squalene synthase, squalene epoxidase, oxidosqualene cyclases (particularly dammarenediol synthases), cytochrome P450s, and methyltransferases.
-
Differential Expression Analysis: Correlate the expression levels of candidate genes with the accumulation of this compound in different tissues to identify the most likely candidates involved in its biosynthesis.
Functional Characterization of Candidate Enzymes
Objective: To confirm the enzymatic function of the identified candidate genes.
Methodology:
-
Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of the candidate genes into suitable expression vectors. Express the recombinant proteins in a heterologous host system, such as Saccharomyces cerevisiae or Nicotiana benthamiana.
-
In Vitro Enzyme Assays:
-
OSC Assay: Incubate the microsomal fraction of yeast expressing the candidate OSC with 2,3-oxidosqualene. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclized triterpenoid product.
-
P450 Assay: Incubate the microsomal fraction of yeast co-expressing the candidate P450 and a cytochrome P450 reductase with the proposed substrate (e.g., protopanaxadiol). Analyze the products by LC-MS to identify the oxidized intermediates.
-
Methyltransferase Assay: Incubate the purified recombinant methyltransferase with Eichlerianic acid and a methyl donor (e.g., S-adenosyl-L-methionine). Analyze the product by LC-MS to confirm the formation of this compound.
-
-
In Vivo Product Analysis: Analyze the metabolites produced by the engineered yeast or plant host to confirm the function of the expressed genes.
Experimental Workflow Visualization
Caption: Experimental workflow for the elucidation of the this compound biosynthesis pathway.
Conclusion
The biosynthesis of this compound is proposed to follow the general pathway of triterpenoid biosynthesis, involving the cyclization of 2,3-oxidosqualene to a dammarane skeleton, followed by oxidative modifications and a final methylation step. While the specific enzymes catalyzing these reactions remain to be identified, this guide provides a robust framework for future research. The outlined experimental protocols offer a clear path for the identification and functional characterization of the key biosynthetic genes, which will be crucial for understanding the regulation of this pathway and for potential metabolic engineering efforts to enhance the production of this compound and related bioactive compounds.
References
- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 3. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpene biosynthesis in plants. | Semantic Scholar [semanticscholar.org]
- 5. Identification of key genes involved in the biosynthesis of triterpenic acids in the mint family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Key Enzymes of Triterpenoid Saponin Biosynthesis and the Induction of Their Activities and Gene Expressions in Plants | Semantic Scholar [semanticscholar.org]
- 9. JST Vol. 22 (1) Jan. 2014 (View Full Journal) | PDF | Solder | Soldering [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl Eichlerianate: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Eichlerianate, a naturally occurring triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic applications. As the methyl ester of Eichlerianic acid, this compound belongs to the dammarane (B1241002) class of triterpenoids, a group of molecules known for their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound and its parent compound, Eichlerianic acid. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a tetracyclic triterpenoid first identified as a constituent of Aglaia lanuginosa, a plant species belonging to the Meliaceae family. Its structure is derived from the dammarane skeleton, a common framework for a wide array of bioactive natural products. The parent compound, Eichlerianic acid, has been isolated from various plant sources, including Cabralea canjerana and Aglaia cucullata. Research into Eichlerianic acid has revealed promising biological activities, including antioxidant, cytotoxic, and antiviral properties, suggesting that this compound may hold similar therapeutic potential. This guide will detail the available data on the physicochemical properties and spectroscopic characterization of these related compounds.
Physicochemical Properties
The quantitative physical and chemical data for this compound and Eichlerianic acid are summarized below. It is important to note that while some data for this compound is available, more extensive characterization has been performed on its parent acid.
Table 1: Physical and Chemical Properties
| Property | This compound | Eichlerianic Acid | Source(s) |
| Molecular Formula | C₃₁H₅₂O₄ | C₃₀H₅₀O₄ | [1] |
| Molecular Weight | 488.74 g/mol | 474.72 g/mol | [2] |
| CAS Number | 56421-12-6 | 56421-13-7 | [1] |
| Physical Description | Powder | - | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |
Spectroscopic Data
The structural elucidation of this compound and Eichlerianic acid has been accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.
Mass Spectrometry
High-resolution mass spectrometry has been instrumental in determining the molecular formula of these compounds.
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Observed m/z | Interpretation | Source(s) |
| Methyl Isoeichlerianate | ESI-MS | 489 | [M+H]⁺ | |
| Eichlerianic Acid | HR-ESI-TOFMS | - | C₃₀H₅₀O₄ | [2] |
Infrared (IR) Spectroscopy
The IR spectrum of Eichlerianic acid reveals characteristic functional groups.
Table 3: Infrared (IR) Spectroscopy Data for Eichlerianic Acid
| Wavenumber (cm⁻¹) | Functional Group | Source(s) |
| 3421 | Hydroxyl (-OH) | [2] |
| 1704 | Carbonyl (C=O) of a carboxylic acid | [2] |
| 1376 | Gem-dimethyl | [2] |
| 1078 | Ether (C-O-C) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: ¹H-NMR Spectral Data for Eichlerianic Acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source(s) |
| 3.63 | dd | 5.5, 9.8 | H-24 (oxymethine proton) | [2] |
| 0.8 - 1.3 | - | - | Seven tertiary methyl groups | [2] |
Biological Activity
The primary biological activities reported in the literature are associated with Eichlerianic acid. These findings provide a strong basis for investigating the bioactivity of its methyl ester derivative, this compound.
Table 5: Biological Activity of Eichlerianic Acid
| Activity | Assay Details | Results | Source(s) |
| Antiviral | Inhibition of Herpes Simplex Virus 1 (HSV-1) replication in Vero cells | IC₅₀ = 8 µg/mL | |
| Trypanocidal | Activity against Trypanosoma cruzi | IC₅₀ = 10 µg/mL | [2] |
| Antioxidant | - | Strong antioxidant properties reported | [2] |
| Cytotoxic | Activity against MCF-7 breast cancer cells | Cytotoxic effects observed | [2] |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of Eichlerianic acid have been described in the literature. These methods can be adapted for studies on this compound.
Isolation of Eichlerianic Acid from Cabralea canjerana
A bioassay-guided fractionation approach was employed to isolate Eichlerianic acid from the branches of Cabralea canjerana.[2] The general workflow is as follows:
Antiviral Activity Assay
The antiviral activity of Eichlerianic acid against Herpes Simplex Virus 1 (HSV-1) was assessed by observing the inhibition of the virus-induced cytopathic effect in Vero (African green monkey kidney) cells. The IC₅₀ value was determined as the concentration of the compound that inhibited 50% of the viral cytopathic effect.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound have not been elucidated, the reported cytotoxic and anti-inflammatory potential of related triterpenoids suggests possible interactions with key cellular signaling cascades. The following diagram illustrates a hypothetical relationship based on the known activities of similar compounds.
Conclusion
This compound is a dammarane-type triterpenoid with a chemical profile that suggests potential for biological activity. While comprehensive data on the methyl ester itself is still emerging, the known properties of its parent compound, Eichlerianic acid, provide a strong rationale for further investigation. The antioxidant, cytotoxic, and antiviral activities of Eichlerianic acid highlight promising avenues for future research into this compound. This guide consolidates the current understanding of its physical and chemical characteristics to support and facilitate ongoing and future research endeavors in the field of natural product-based drug discovery. Further studies are warranted to fully characterize this compound and elucidate its mechanisms of action.
References
Methyl Eichlerianate: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
Methyl Eichlerianate, a triterpenoid (B12794562) compound, holds potential for investigation in various scientific domains. Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its application in research and development, particularly in the context of drug discovery and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics and stability profile of this compound. In the absence of extensive direct experimental data for this specific compound, this guide also presents detailed, adaptable experimental protocols for determining these crucial parameters, based on established methodologies for analogous, poorly soluble natural products.
Solubility Profile
Currently, there is a lack of quantitative solubility data for this compound in the public domain. However, qualitative information from suppliers indicates its solubility in a range of organic solvents. This information is crucial for the initial stages of handling and experimental design.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Source |
| Chlorinated | Chloroform, Dichloromethane | Supplier Data |
| Esters | Ethyl Acetate | Supplier Data |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Supplier Data |
| Ketones | Acetone | Supplier Data |
Note: For enhanced solubility, warming at 37°C has been suggested by some suppliers.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, researchers can employ established methods for determining the solubility of poorly water-soluble compounds. The choice between a kinetic or thermodynamic solubility assay depends on the specific requirements of the research phase.
Kinetic solubility is often used in high-throughput screening to quickly assess a compound's dissolution characteristics from a stock solution (typically DMSO) into an aqueous buffer. This measurement is relevant for understanding potential precipitation issues in in-vitro assays.
Experimental Protocol: Kinetic Solubility Determination via Shake-Flask Method
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solutions: In duplicate, add 10 µL of the stock solution to 490 µL of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in 1.4 mL matrix storage tubes. This results in a 2% DMSO concentration.
-
Incubation: Place the tubes in a thermomixer set to 850 rpm and incubate at 25°C for 2 hours.[1][2]
-
Separation of Undissolved Compound: After incubation, separate any precipitate by either:
-
Centrifugation at high speed.
-
Filtration using a solubility filter plate (e.g., Millipore MultiScreen).[1]
-
-
Quantification: Analyze the concentration of the dissolved this compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[1] A calibration curve prepared from the stock solution should be used for accurate quantification.
Thermodynamic, or equilibrium, solubility represents the saturation concentration of a compound in a solvent at equilibrium. This is a more accurate representation of a compound's intrinsic solubility and is critical for formulation development.
Experimental Protocol: Thermodynamic Solubility Determination
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., various buffers, organic solvents) in a sealed vial.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][4] The presence of undissolved solid at the end of the incubation period is necessary.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Analysis: Determine the concentration of this compound in the clear supernatant or filtrate by a validated analytical method such as HPLC-UV or LC-MS.[3][4]
Stability Profile
This compound is generally considered to be stable under normal storage conditions. However, for research and development purposes, a thorough understanding of its stability under various stress conditions is essential.
Table 2: General Stability and Storage Recommendations for this compound
| Condition | Recommendation | Incompatible Materials | Potential Decomposition | Source |
| Storage | Keep container tightly closed. Store in a cool, well-ventilated area away from direct sunlight and heat. | Strong acids, strong bases, oxidizing agents, reducing agents. | In combustion, emits toxic fumes. | Safety Data Sheets |
| Reactivity | No unusual reactivity reported under normal conditions. | - | - | Safety Data Sheets |
Experimental Protocol for Stability Assessment
A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. This typically involves forced degradation studies (stress testing) coupled with an HPLC method capable of separating the intact compound from its degradation products.
Experimental Protocol: Forced Degradation Study
-
Method Development: Develop a stability-indicating HPLC method. A reverse-phase C18 or C30 column with a mobile phase gradient of acetonitrile (B52724) and water (with an acid modifier like formic or acetic acid) is a common starting point for triterpenoid analysis.[5][6] The method should be validated for its ability to separate the parent compound from potential degradants.
-
Stress Conditions: Expose solutions of this compound to a range of stress conditions as outlined by ICH guidelines.[7][8][9]
-
Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.
-
Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for various time points.
-
Oxidation: 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 70°C) for a set duration.[7]
-
Photostability: Expose a solution to UV light.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all stressed samples using the developed stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining and identify the formation of any degradation products.
Biological Context: Signaling Pathways
The biological activity of this compound's parent compound, Eichlerianic acid, has been noted for its antioxidant and cytotoxic effects.[10] Triterpenoids, as a class, are known to modulate various signaling pathways, often related to inflammation and cell proliferation. Understanding the stability and solubility of this compound is therefore critical for obtaining reliable and reproducible results in studies investigating its effects on these pathways. Triterpenoids have been shown to affect key inflammatory pathways such as NF-κB and STAT3.[11]
Conclusion
While specific quantitative data for this compound remains to be published, this guide provides a framework for its handling and characterization. The qualitative solubility data offers a starting point for solvent selection, and the detailed experimental protocols for solubility and stability testing provide a clear path for researchers to generate the necessary data for their specific applications. A thorough understanding of these fundamental properties is indispensable for advancing the scientific investigation of this compound.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. evotec.com [evotec.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ijcrt.org [ijcrt.org]
- 10. Buy Eichlerianic acid | 56421-13-7 [smolecule.com]
- 11. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Eichlerianate: A Literature Review and Technical Background
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Eichlerianate is a naturally occurring dammarane-type triterpenoid (B12794562). This technical guide provides a comprehensive review of the available scientific literature on this compound, including its chemical properties, biological activities, and potential mechanisms of action. Due to the limited specific research on this compound, this document also incorporates data from its parent compound, Eichlerianic acid, and other closely related dammarane (B1241002) triterpenoids isolated from the Aglaia genus to provide a broader context for its potential therapeutic applications.
Chemical Properties and Isolation
This compound is the methyl ester of Eichlerianic acid. It has the chemical formula C₃₁H₅₂O₄ and a CAS number of 56421-12-6. It has been isolated from the bark of Aglaia lanuginose, a plant belonging to the Meliaceae family.[1] The isolation is typically performed through chromatographic techniques on the dichloromethane (B109758) extract of the plant material.[1]
Biological Activities
Direct studies on the biological activity of this compound are scarce. However, the dichloromethane extract of Aglaia lanuginose bark, which contains this compound, has demonstrated cytotoxic activity. Specifically, this extract showed a 45% inhibition of the human leukemia cell line (HL-60) at a concentration of 20 μg/mL.[1] While this suggests potential anticancer properties for its constituents, including this compound, quantitative data for the pure compound is not available in the reviewed literature.
To infer the potential bioactivities of this compound, the pharmacological properties of its parent compound, Eichlerianic acid, and other dammarane triterpenoids from the Aglaia genus have been reviewed.
Cytotoxic Activity of Related Compounds
Dammarane-type triterpenoids isolated from various Aglaia species have shown a range of cytotoxic activities against several cancer cell lines.[2][3][4][5] This suggests that this compound may also possess similar properties.
| Compound | Source | Cell Line | Activity |
| Dichloromethane extract of Aglaia lanuginose (contains this compound) | Aglaia lanuginose | HL-60 (Human Leukemia) | 45% inhibition at 20 µg/mL[1] |
| Eichlerianic acid | Aglaia cucullata | MCF-7 (Breast Cancer), B16-F10 (Melanoma) | IC₅₀ > 100 µM[3] |
| (20S)-20-hydroxydammar 24-en-3-on | Aglaia cucullata | B16-F10 (Melanoma) | IC₅₀ = 21.55 ± 0.25 µM[5] |
| Other Dammarane Triterpenoids | Aglaia elliptica | MCF-7 (Breast Cancer), B16-F10 (Melanoma) | Varied cytotoxic effects[4] |
| Other Dammarane Triterpenoids | Aglaia eximia | P388 (Murine Leukemia) | Cytotoxic activity reported[6] |
Other Potential Biological Activities of Related Compounds
Eichlerianic acid has been reported to exhibit other biological activities that may be relevant for its methyl ester derivative.
| Compound | Biological Activity |
| Eichlerianic acid | Antioxidant, Antiviral (Herpes Simplex Virus)[7] |
Experimental Protocols
As no specific experimental protocols for this compound were found, a general and widely used protocol for assessing the cytotoxicity of a natural product against the HL-60 cell line is provided below. This serves as a representative methodology.
Cytotoxicity Assay against HL-60 Cells (MTT Assay)
-
Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted with culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with the solvent) is also included.
-
MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on studies of other dammarane triterpenoids, it is plausible that its cytotoxic effects, if any, could be mediated through the induction of apoptosis. A generalized potential workflow for investigating the cytotoxic mechanism is presented below.
A potential signaling pathway for triterpenoid-induced apoptosis often involves the intrinsic (mitochondrial) pathway. This can be initiated by various cellular stresses and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Conclusion and Future Directions
This compound is a dammarane-type triterpenoid with limited characterization of its biological activities. Preliminary data from the crude extract of its source, Aglaia lanuginose, and more extensive data from its parent compound, Eichlerianic acid, and other related triterpenoids suggest that this compound holds potential as a cytotoxic agent.
Future research should focus on:
-
The isolation of larger quantities of pure this compound to enable comprehensive biological screening.
-
Quantitative assessment of its cytotoxic activity against a panel of human cancer cell lines, including the determination of IC₅₀ values.
-
Elucidation of its mechanism of action, including its effects on apoptosis, cell cycle, and relevant signaling pathways.
-
Investigation of other potential therapeutic properties, such as anti-inflammatory and antiviral activities, based on the profile of related compounds.
This foundational work will be crucial for determining the potential of this compound as a lead compound for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) [mdpi.com]
- 3. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. View of Dammarane Triterpenoids from Aglaia eximia Miq. and Their Cytotoxic Activity Against P388 Murine Leukemia Cell [jos.unsoed.ac.id]
- 7. Buy Eichlerianic acid | 56421-13-7 [smolecule.com]
Methodological & Application
Application Notes and Protocols for the Purification of Methyl Eichlerianate by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Eichlerianate is a naturally occurring pentacyclic triterpenoid (B12794562) methyl ester. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This document provides a detailed protocol for the purification of this compound from its natural source, primarily focusing on chromatographic techniques. The protocols outlined below are based on established methods for the separation of similar triterpenoid compounds and are intended to serve as a comprehensive guide for researchers.
Extraction of Crude Material
The primary source of this compound is the plant Cabralea eichleriana, a member of the Meliaceae family. The initial step involves the extraction of the crude triterpenoid mixture from the plant material.
Experimental Protocol: Soxhlet Extraction
-
Preparation of Plant Material: Collect fresh leaves or bark of Cabralea eichleriana. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried material into a coarse powder using a mechanical grinder.
-
Soxhlet Extraction:
-
Accurately weigh approximately 100 g of the powdered plant material and place it in a porous thimble.
-
Place the thimble into the main chamber of a Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent, such as methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1 v/v), to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon tube runs clear.
-
-
Concentration: After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator under reduced pressure at 40-50°C to obtain the crude extract.
-
Drying: Dry the crude extract in a vacuum oven to remove any residual solvent.
Purification by Column Chromatography
The crude extract contains a complex mixture of compounds. The initial purification step typically involves open column chromatography to fractionate the extract based on polarity.
Experimental Protocol: Silica (B1680970) Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Wash the packed column with 2-3 column volumes of the starting mobile phase.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the starting mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
A typical gradient could be:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (95:5, 90:10, 80:20, 50:50 v/v)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (95:5, 90:10 v/v)
-
-
-
Fraction Collection: Collect fractions of a defined volume (e.g., 20-50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254). Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest. Concentrate the pooled fractions to obtain a semi-purified sample.
High-Performance Liquid Chromatography (HPLC) Purification
For obtaining high-purity this compound, a final purification step using High-Performance Liquid Chromatography (HPLC) is recommended. Reversed-phase HPLC is a common and effective technique for the separation of triterpenoid methyl esters.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A preparative or semi-preparative HPLC system equipped with a UV-Vis or Evaporative Light Scattering Detector (ELSD) is suitable.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is often effective. A typical gradient could be:
-
Start with 60% acetonitrile in water.
-
Increase to 100% acetonitrile over 30-40 minutes.
-
Hold at 100% acetonitrile for 10-15 minutes.
-
-
Sample Preparation: Dissolve the semi-purified fraction from the column chromatography in the initial mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the major peaks detected by the detector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions containing the pure compound.
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain pure this compound.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained during the purification process. Researchers should replace this with their experimental data.
Table 1: Summary of Extraction and Column Chromatography Purification
| Step | Starting Material (g) | Crude Extract (g) | Yield (%) | Semi-Purified Fraction (g) | Yield (%) | Purity (by TLC) |
| Soxhlet Extraction | 100 | 15.2 | 15.2 | - | - | - |
| Column Chromatography | 15.0 | - | - | 1.8 | 12.0 | ~85% |
Table 2: Summary of HPLC Purification
| Step | Starting Material (mg) | Purified Compound (mg) | Yield (%) | Purity (by HPLC) |
| Preparative HPLC | 100 | 75 | 75.0 | >98% |
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Biological Activity and Potential Signaling Pathway
While the specific biological activity of this compound has not been extensively studied, many pentacyclic triterpenoids from the Meliaceae family are known to possess anti-inflammatory properties. A common mechanism of action for these compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a central regulator of inflammation.
In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharides), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2 and iNOS.
It is hypothesized that this compound, like other related triterpenoids, may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the activation of the IKK complex or the degradation of IκB.
Caption: Hypothesized anti-inflammatory mechanism of this compound via the NF-κB pathway.
Conclusion
The protocols described in this application note provide a robust framework for the successful purification of this compound from Cabralea eichleriana. The combination of classical column chromatography and modern HPLC techniques should yield a highly pure compound suitable for further biological and pharmacological investigations. The hypothesized anti-inflammatory mechanism through the NF-κB pathway offers a starting point for elucidating the therapeutic potential of this natural product. Further research is warranted to confirm the specific biological targets and mechanism of action of this compound.
References
Application Notes and Protocols for In Vivo Studies of Methyl Salicylate, a Representative Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salicylate (B1505791), an organic ester commonly known as oil of wintergreen, is a widely used topical analgesic and anti-inflammatory agent.[1] As a representative methyl ester with well-documented pharmacological properties, it serves as an excellent model compound for designing and conducting in vivo studies for novel ester-based drug candidates. These application notes provide a comprehensive overview of the in vivo models used to assess the anti-inflammatory activity of methyl salicylate, detailed experimental protocols, and a summary of quantitative data from relevant studies.
Mechanism of Action
When applied topically, methyl salicylate penetrates the skin and is hydrolyzed to its active metabolite, salicylic (B10762653) acid.[2] Its therapeutic effects are attributed to a dual mechanism of action:
-
Counter-irritation: Methyl salicylate induces a mild irritation or warming sensation on the skin, which helps to mask underlying musculoskeletal pain.[1][3] This is mediated through the modulation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which are involved in pain and temperature sensation.[2][4]
-
Anti-inflammatory Effects: The metabolite, salicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][4] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2]
Data Presentation: In Vivo Anti-inflammatory Studies of Methyl Salicylate and its Derivatives
The following tables summarize quantitative data from preclinical studies evaluating the anti-inflammatory effects of methyl salicylate and its derivatives in various animal models.
Table 1: Xylene-Induced Ear Edema in Mice
| Compound | Administration Route | Dosage (mg/kg) | Vehicle | Inhibition of Edema (%) | Reference |
| Methyl Salicylate Derivative M15 | Oral | 100 | Not Specified | 58.7 | [5] |
| Methyl Salicylate Derivative M16 | Oral | 100 | Not Specified | 62.1 | [5] |
| D-002 (Mixture of aliphatic alcohols) | Oral | 25 | Not Specified | 44.7 | [6] |
| D-002 (Mixture of aliphatic alcohols) | Oral | 50 | Not Specified | 60.8 | [6] |
| D-002 (Mixture of aliphatic alcohols) | Oral | 200 | Not Specified | 76.4 | [6] |
| Indomethacin (Reference Drug) | Oral | 1 | Not Specified | 59.9 | [6] |
| 1-Methylhydantoin (1-MHD) | Oral | 100 | Not Specified | 22.69 | [7] |
| Aspirin (Reference Drug) | Oral | 100 | Not Specified | Not Specified | [7] |
Table 2: Carrageenan-Induced Paw Edema in Mice and Rats
| Compound | Animal Model | Administration Route | Dosage (mg/kg) | Vehicle | Inhibition of Edema (%) | Reference |
| Methyl Salicylate Derivative M15 | Mice | Oral | 100 | Not Specified | 55.4 | [5] |
| Methyl Salicylate Derivative M16 | Mice | Oral | 100 | Not Specified | 60.3 | [5] |
| Methyl salicylate 2-O-β-D-lactoside (MSL) | Rats | Not Specified | Not Specified | Not Specified | Significant inhibition of paw swelling | [8][9] |
| Aspirin (Reference Drug) | Mice | Oral | 100 | Not Specified | 48.2 | [5] |
| Indomethacin (Reference Drug) | Mice | Oral | 5 | Not Specified | 65.8 | [5] |
| Naproxen (Reference Drug) | Rats | Oral | 15 | Not Specified | 39-81 (at 1-5 hours) | [10] |
| Indomethacin (Reference Drug) | Rats | Oral | 10 | Not Specified | 33-54 (at 2-5 hours) | [10] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and highly reproducible model of acute inflammation.[11]
Materials:
-
Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (Methyl Salicylate or derivative) in an appropriate vehicle
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Carrageenan control
-
Group III: Test compound + Carrageenan
-
Group IV: Reference drug + Carrageenan
-
-
Drug Administration: Administer the test compound and reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[12][13]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal (except for the vehicle control group, which receives saline).[12]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[14]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Xylene-Induced Ear Edema in Mice
This model is used to assess the anti-inflammatory effects of compounds on acute inflammation, particularly those affecting vascular permeability.[15]
Materials:
-
Male BALB/c mice (25-30 g)[16]
-
Xylene
-
Test compound (Methyl Salicylate or derivative) in an appropriate vehicle
-
Reference drug (e.g., Dexamethasone, 15 mg/kg)[16]
-
7 mm biopsy punch or cork borer
-
Analytical balance
-
Animal handling equipment
Procedure:
-
Animal Acclimatization and Grouping: Follow the same initial steps as for the carrageenan-induced paw edema model.
-
Drug Administration: Administer the test compound and reference drug orally or intraperitoneally 60 minutes before the induction of edema.[16]
-
Induction of Edema: Apply 0.03 mL of xylene to the anterior surface of the right ear of each mouse. The left ear serves as the control.[16]
-
Sample Collection: Two hours after xylene application, euthanize the mice and remove both ears.[16]
-
Measurement of Edema: Using a 7 mm circular punch, take a section from the center of each ear and weigh them. The difference in weight between the right and left ear sections indicates the degree of edema.[16]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula:
-
% Inhibition = [(Wc - Wt) / Wc] x 100
-
Where Wc is the average difference in ear weight of the control group and Wt is the average difference in ear weight of the treated group.
-
Mandatory Visualization
Caption: Experimental workflow for in vivo anti-inflammatory studies.
References
- 1. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 5. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammation effect of methyl salicylate 2-O-β-D-lactoside on adjuvant induced-arthritis rats and lipopolysaccharide (LPS)-treated murine macrophages RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. inotiv.com [inotiv.com]
- 14. researchgate.net [researchgate.net]
- 15. Antilipoxygenase and Anti-Inflammatory Activities of Streblus asper Leaf Extract on Xylene-Induced Ear Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
Methyl Eichlerianate: Not a Known Molecular Probe
Extensive research has revealed no scientific literature or documentation supporting the use of Methyl Eichlerianate as a molecular probe. While it is a recognized triterpenoid (B12794562) compound, its application in the specific context of a molecular probe for detecting, visualizing, or studying other molecules or biological structures is not established.
Molecular probes are essential tools in life sciences research, enabling scientists to investigate cellular processes, diagnose diseases, and develop new drugs. These probes are typically fluorescently labeled molecules that bind to specific targets of interest.
While the requested application notes and protocols for this compound as a molecular probe cannot be provided due to the absence of relevant data, this report can offer a general overview of the principles and methodologies associated with the use of molecular probes in research.
General Principles of Molecular Probes
Molecular probes are designed to interact specifically with a target molecule or cellular component. This interaction can be based on various mechanisms, such as antigen-antibody binding, enzyme-substrate recognition, or nucleic acid hybridization. The probe is typically conjugated to a reporter molecule, most commonly a fluorophore, which allows for its detection and quantification.
The selection of a molecular probe depends on the specific research question and the target of interest. Key considerations include the probe's specificity, affinity, and photophysical properties.
General Experimental Workflow for Using a Molecular Probe
The following diagram illustrates a generalized workflow for the application of a molecular probe in a typical cell-based fluorescence microscopy experiment.
Caption: A general experimental workflow for using a molecular probe.
Conclusion
Based on the available scientific literature, this compound is not currently utilized as a molecular probe. Researchers and drug development professionals seeking to employ molecular probes in their work should refer to established and validated probes for their specific targets of interest. The principles and general protocols outlined above can serve as a foundational guide for the application of these powerful research tools. Further investigation into the biological activities of this compound may reveal potential for future development as a molecular probe, but at present, no such applications have been reported.
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl Eichlerianate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl Eichlerianate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
This compound is a dammarane-type triterpenoid. A primary natural source of this compound is the bark of Aglaia lanuginose[1].
Q2: What are the main challenges in purifying this compound?
The principal challenge in the purification of this compound is its separation from other structurally similar compounds that are co-extracted from the natural source. These include other dammarane (B1241002) triterpenoids such as cabralealactone, cabraleone, ocotillone, eichleriatone, eichlerianic acid, and shoreic acid, as well as sterols like sitosterol (B1666911) and stigmasterol[1]. The similar polarities and structures of these compounds make their separation difficult.
Q3: What are the general steps for the purification of this compound?
A typical purification workflow for this compound from Aglaia lanuginose bark involves:
-
Extraction: Using a moderately polar solvent like dichloromethane (B109758) to obtain a crude extract.
-
Chromatographic Separation: Repeated column chromatography on silica (B1680970) gel is the primary method for separation.
-
Further Purification: Preparative Thin-Layer Chromatography (prep-TLC) or recrystallization may be necessary to achieve high purity.
Troubleshooting Guides
Chromatography Issues
Q4: I am observing poor separation of this compound from other triterpenoids on my silica gel column. What can I do?
Poor resolution between structurally similar triterpenoids is a common issue. Here are some troubleshooting steps:
-
Optimize the Solvent System: The choice and composition of the mobile phase are critical. A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate (B1210297) or acetone.
-
Fine-Tune the Gradient: A shallow gradient (i.e., a slow and gradual increase in polarity) can significantly improve the separation of closely eluting compounds.
-
Try Different Solvent Systems: If hexane/ethyl acetate does not provide adequate separation, consider trying other solvent systems such as hexane/acetone or dichloromethane/methanol (B129727).
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto silica gel can also improve resolution.
Q5: My purified fractions of this compound show tailing on the TLC plate. What could be the cause?
Peak tailing on TLC can be due to several factors:
-
Sample Overloading: Applying too much sample to the TLC plate can cause streaking and tailing. Try spotting a more dilute solution.
-
Acidic Nature of Silica Gel: Triterpenoids can sometimes interact with the acidic silica gel, leading to tailing. Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can sometimes improve the spot shape.
-
Compound Instability: The compound might be degrading on the silica plate. While less common for this class of compounds, it's a possibility.
Crystallization Issues
Q6: I am having difficulty crystallizing my purified this compound. It keeps "oiling out". What should I do?
"Oiling out," where the compound separates as a liquid instead of a solid, is a common crystallization problem, especially for complex molecules like triterpenoids. Here are some solutions:
-
Change the Solvent System: The current solvent may be too good a solvent, or the cooling rate might be too fast. Try a different solvent or a solvent/anti-solvent system. For dammarane triterpenes, recrystallization from methanol has been reported to be successful[1]. You could also try dissolving the compound in a good solvent (e.g., dichloromethane or acetone) and slowly adding a poor solvent (e.g., n-hexane or methanol) until turbidity appears, then allowing it to stand.
-
Slow Down the Crystallization Process: Rapid cooling often leads to oiling out. Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator. Insulating the flask can also help slow down the cooling rate.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of this compound, adding a single seed crystal to a supersaturated solution can induce crystallization.
Data Presentation
Table 1: Example TLC Solvent Systems for Separation of Dammarane Triterpenoids
| Solvent System (v/v/v) | Application | Expected Outcome |
| n-Hexane / Ethyl Acetate (gradient) | Initial fractionation of crude extract | Separation of major classes of compounds. Triterpenoids will have different Rf values based on their polarity. |
| n-Hexane / Acetone (gradient) | Further purification of enriched fractions | Can provide different selectivity compared to ethyl acetate systems, potentially resolving co-eluting spots. |
| Dichloromethane / Methanol (e.g., 98:2) | Purification of more polar triterpenoids | Effective for separating triterpenoids with more hydroxyl groups. |
Table 2: Example HPLC Conditions for Purity Analysis of Dammarane Triterpenoids
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C30 (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile / Water (gradient) | Methanol / Water (gradient) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 205 nm | Charged Aerosol Detector (CAD) |
| Column Temp. | 30 °C | 35 °C |
| Notes | Good for general purity assessment. | C30 columns can offer better resolution for isomeric triterpenoids. CAD is useful as many triterpenoids have poor UV absorbance. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Air-dry and grind the bark of Aglaia lanuginose.
-
Macerate the ground bark in dichloromethane (DCM) at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude DCM extract.
-
-
Initial Fractionation by Column Chromatography:
-
Prepare a silica gel column (e.g., 230-400 mesh) in n-hexane.
-
Adsorb the crude DCM extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by n-hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate.
-
Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.
-
Protocol 2: Further Purification by Column Chromatography
-
Take the combined fractions containing this compound for a second round of column chromatography.
-
Use a shallower gradient of a different solvent system, for instance, n-hexane/acetone, to improve separation from closely related triterpenoids.
-
Monitor the collected fractions by TLC, using a suitable developing solvent and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
Protocol 3: Final Purification by Preparative TLC or Recrystallization
-
Preparative TLC:
-
Dissolve the semi-pure fraction in a minimal amount of a suitable solvent.
-
Apply the solution as a narrow band onto a preparative TLC plate.
-
Develop the plate using an optimized solvent system (e.g., a specific ratio of n-hexane/ethyl acetate).
-
Visualize the bands under UV light (if applicable) or by staining a small strip of the plate.
-
Scrape the band corresponding to this compound and elute the compound from the silica gel with a polar solvent like ethyl acetate or methanol.
-
Filter and evaporate the solvent to obtain the purified compound.
-
-
Recrystallization:
-
Dissolve the purified compound in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the solution in a refrigerator (4 °C).
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Visualizations
References
Technical Support Center: Methyl Eichlerianate & Triterpenoid Ester Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Methyl Eichlerianate and other triterpenoid (B12794562) esters in experimental assays.
Troubleshooting Guide
Researchers working with this compound and related compounds may face challenges related to compound stability, which can manifest as inconsistent results, loss of activity over time, or unexpected biological effects. This guide provides a systematic approach to identifying and resolving common stability issues.
Symptom: High Variability in IC50 Values or Biological Activity
High variability in measurements like IC50 values across replicate experiments is a common indicator of compound instability.
| Potential Root Cause | Recommended Action |
| Compound Precipitation | Triterpenoid esters can have limited solubility in aqueous buffers. Visually inspect solutions for any signs of precipitation. To improve solubility, consider optimizing the concentration of co-solvents like DMSO (typically keeping it below 0.5% in the final assay), gentle warming, or sonication.[1][2] |
| pH-Dependent Degradation | The ester functionality of this compound is susceptible to hydrolysis, particularly in acidic or basic conditions.[3] Ensure the pH of your assay buffer is stable and appropriate for the compound. It is advisable to perform a preliminary stability test of the compound in the assay buffer. |
| Temperature Sensitivity | Elevated temperatures can accelerate the degradation of chemical compounds.[4] Maintain consistent and appropriate temperature control throughout your experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Light Exposure | Some compounds are sensitive to light and can undergo photodegradation.[4] Protect stock solutions and experimental setups from direct light exposure by using amber vials or covering plates with foil. |
Symptom: Loss of Compound Activity Over Time
A gradual or sudden decrease in the expected biological activity of this compound can be attributed to its degradation in solution.
| Potential Root Cause | Recommended Action |
| Instability in Aqueous Solution | Ester hydrolysis is a primary degradation pathway in aqueous environments.[3] Always prepare fresh working solutions from a concentrated stock in an appropriate organic solvent (e.g., DMSO) immediately before use. Avoid storing diluted solutions in aqueous buffers for extended periods. |
| Enzymatic Degradation | If using cell-based assays or biological matrices, cellular enzymes such as esterases can metabolize the compound. Consider using enzyme inhibitors or cell-free assay systems to investigate this possibility. |
| Oxidative Degradation | The presence of oxidizing agents or exposure to air can lead to compound degradation. Consider degassing buffers or adding antioxidants if oxidative instability is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure as a triterpenoid ester, the most probable degradation pathway is hydrolysis of the methyl ester group.[4] This reaction can be catalyzed by acids or bases, leading to the formation of Eichlerianic acid and methanol.[3][4] Other potential pathways include oxidation of the triterpene core, though this is likely less prominent than hydrolysis under typical assay conditions.
Q2: How can I assess the stability of this compound in my specific assay conditions?
A2: To determine the stability of this compound, you can perform a time-course experiment. Incubate the compound in your assay buffer at the experimental temperature and sample at different time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the remaining parent compound can then be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: Triterpenoid esters are generally more soluble in organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions.[1] Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically ≤ 0.5% for DMSO).[2][5]
Q4: Can the choice of microplate material affect the stability or availability of the compound?
A4: Yes, some lipophilic compounds can adsorb to the surface of certain plastics, reducing the effective concentration in the assay. If you suspect this is an issue, consider using low-adsorption plates or plates made of different materials (e.g., polypropylene (B1209903) vs. polystyrene).
Quantitative Data on Triterpenoid Ester Stability
Table 1: Stability of Triterpenic Esters in Aqueous Media at Different pH Values
| pH | Incubation Time (hours) | Degradation (%) |
| 1.2 (Acidic) | 5 | 37 - 54 |
| 7.4 (Neutral) | 24 | < 10 |
| 9.0 (Basic) | 5 | ~20 |
Data adapted from a study on the stability of other antiparasitic triterpenic esters and should be considered as a general reference.[3]
Experimental Protocols & Visualizations
Experimental Workflow for Assessing Compound Stability
The following diagram outlines a general workflow for determining the stability of a compound like this compound in an experimental buffer.
Postulated Degradation Pathway of this compound
The diagram below illustrates the likely hydrolytic degradation of this compound under acidic or basic conditions.
References
Technical Support Center: Optimizing Spectroscopic Analysis of Methyl Eichlerianate
Welcome to the technical support center for the spectroscopic analysis of Methyl Eichlerianate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: While specific high-resolution NMR data for this compound can be found in specialized publications, the following tables provide expected chemical shift ranges for the key functional groups and carbon skeleton based on data from closely related dammarane (B1241002) triterpenoids. These values are typically recorded in CDCl₃ at room temperature and referenced to TMS (δ 0.00 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Methyl Protons (C-18, C-19, C-21, C-26, C-27, C-28, C-29, C-30) | 0.80 - 1.20 | s |
| Methylene Protons (various) | 1.20 - 2.20 | m |
| Methine Protons (various) | 1.00 - 2.50 | m |
| H-3 | ~3.20 | dd |
| OCH₃ | ~3.67 | s |
| Olefinic Protons (if present in side chain) | 4.70 - 5.20 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Methyl Carbons | 15.0 - 30.0 |
| Methylene Carbons | 18.0 - 45.0 |
| Methine Carbons | 35.0 - 60.0 |
| Quaternary Carbons | 35.0 - 50.0 |
| C-3 | ~79.0 |
| C-5 | ~56.0 |
| C-10 | ~37.0 |
| C-14 | ~50.0 |
| C-17 | ~52.0 |
| C=O (ester) | ~177.0 |
| OCH₃ | ~51.5 |
Q2: What is the expected mass spectrometry fragmentation pattern for this compound?
A2: In electron ionization mass spectrometry (EI-MS), dammarane triterpenoids like this compound typically exhibit fragmentation patterns resulting from the cleavage of the side chain and characteristic losses from the tetracyclic core.[1]
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| [M]+ | Molecular Ion |
| [M - CH₃]+ | Loss of a methyl group |
| [M - H₂O]+ | Loss of water (if hydroxyl groups are present) |
| [M - Side Chain]+ | Cleavage at the C17-C20 bond |
| Characteristic tetracyclic fragments | m/z 207, 189 |
Q3: What is the expected UV-Vis absorption for this compound?
A3: As this compound does not possess a conjugated chromophore, it is expected to have weak UV absorption. Triterpenoids with isolated double bonds typically show absorbance maxima in the far-UV region, around 190-200 nm. If any carbonyl groups are present, a weak n→π* transition may be observed around 280-300 nm.
Troubleshooting Guides
NMR Spectroscopy
Issue: Poor signal-to-noise ratio.
-
Cause: Insufficient sample concentration.
-
Solution: Increase the amount of this compound dissolved in the NMR solvent. For a standard 5mm tube, a concentration of 5-10 mg/mL is a good starting point.
Issue: Broad or distorted peaks.
-
Cause 1: Poor shimming of the magnetic field.
-
Solution 1: Re-shim the spectrometer. Ensure the sample is centered in the coil.
-
Cause 2: Presence of paramagnetic impurities.
-
Solution 2: Purify the sample to remove any metal contaminants.
-
Cause 3: Sample aggregation at high concentrations.
-
Solution 3: Dilute the sample.
Issue: Unexpected peaks in the spectrum.
-
Cause 1: Residual solvent peaks.
-
Solution 1: Identify common solvent impurity peaks (e.g., water, grease) by consulting reference tables.[2]
-
Cause 2: Impurities in the sample.
-
Solution 2: Further purify the sample using techniques like chromatography.
Mass Spectrometry
Issue: No molecular ion peak observed.
-
Cause: The molecular ion is unstable and has completely fragmented.
-
Solution: Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI).
Issue: Complex and uninterpretable fragmentation pattern.
-
Cause: In-source fragmentation or multiple components in the sample.
-
Solution: Optimize the ionization energy in EI-MS to reduce fragmentation. For complex mixtures, use a hyphenated technique like LC-MS to separate components before mass analysis.
Issue: Poor reproducibility of spectra.
-
Cause: Fluctuations in instrument parameters.
-
Solution: Ensure the mass spectrometer is properly calibrated. Run a standard compound before and after the sample to check for instrument drift.
UV-Vis Spectroscopy
Issue: No significant absorption peaks.
-
Cause: this compound lacks a strong chromophore.
-
Solution: This is expected. Use a high concentration of the sample and a short pathlength cuvette to maximize the signal. Ensure the wavelength range is extended into the far-UV region (below 200 nm), if the instrument allows.
Issue: High background noise.
-
Cause 1: Dirty or scratched cuvettes.
-
Solution 1: Use clean, high-quality quartz cuvettes.
-
Cause 2: Solvent absorbance.
-
Solution 2: Use a high-purity UV-grade solvent and run a baseline correction with the same solvent.
Issue: Non-reproducible absorbance values.
-
Cause: Sample degradation or solvent evaporation.
-
Solution: Prepare fresh samples for each measurement and keep the cuvette capped to minimize evaporation.
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard (Optional): Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).
-
Dissolution: Gently vortex the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Capping: Cap the NMR tube securely.
Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.
-
Chromatographic Separation (LC):
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is typically effective.
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for triterpenoids.
-
Scan Range: Scan from m/z 100 to 1000.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the molecular ion.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as ethanol (B145695) or hexane (B92381) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to determine the linear range of absorbance.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Select the desired wavelength range (e.g., 190-400 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution before filling.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
Repeat for all dilutions.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and plot a calibration curve of absorbance versus concentration if quantification is required.
References
"Methyl Eichlerianate" improving synthesis reaction efficiency
A Focus on Efficient Isolation and Characterization
Introduction
Methyl Eichlerianate is a naturally occurring dammarane-type triterpenoid (B12794562) that has been isolated from various plant species, particularly within the Meliaceae family.[1][2][3] While established chemical synthesis protocols for this compound are not widely reported in scientific literature, its isolation from natural sources is a common practice for researchers in natural product chemistry, pharmacology, and drug development. This technical support center provides guidance on the efficient extraction, isolation, and characterization of this compound, addressing potential challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for isolating this compound?
This compound has been successfully isolated from the bark and leaves of several plants, most notably from the Meliaceae family. Species such as Calophyllum teysmannii and Dysoxylum binecteriferum have been reported as sources of this compound.[2][4]
Q2: What is the general workflow for the extraction and isolation of this compound?
The general workflow involves a multi-step process that begins with the collection and preparation of plant material, followed by solvent extraction, and concluding with chromatographic purification. The process is designed to separate the desired triterpenoid from a complex mixture of other plant metabolites. A visual representation of this workflow is provided below.
Q3: Which analytical techniques are crucial for the identification and characterization of this compound?
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic methods. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[4] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D NMR techniques (such as HSQC), is essential for determining the detailed chemical structure.[4]
Q4: What are some common challenges encountered during the isolation of this compound?
Isolating a specific natural product like this compound can present several challenges. These may include low yields of the target compound, difficulty in separating it from structurally similar triterpenoids, and potential degradation of the compound during the extraction and purification process. A systematic troubleshooting approach is often necessary to overcome these issues.
Troubleshooting Guide for Isolation and Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent or technique. | Optimize the solvent system (e.g., use a series of solvents with increasing polarity). Consider alternative extraction methods like sonication or Soxhlet extraction. |
| Improper plant material preparation. | Ensure the plant material is properly dried and ground to a fine powder to maximize surface area for extraction. | |
| Co-elution of Impurities during Chromatography | Inappropriate stationary or mobile phase. | Experiment with different chromatography columns (e.g., silica (B1680970) gel, reversed-phase C18) and solvent gradients to improve separation. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the chromatography column. | |
| Degradation of the Compound | Exposure to harsh conditions (e.g., high temperatures, strong acids/bases). | Use mild extraction and purification conditions. Avoid excessive heat and exposure to strong chemicals. Work in a well-ventilated area and store fractions at low temperatures. |
| Difficulty in Crystallization for Final Purification | Presence of minor impurities. | Re-chromatograph the impure fraction using a different solvent system or a high-performance liquid chromatography (HPLC) system for final purification. |
| Inappropriate solvent for crystallization. | Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization. |
Experimental Protocols
General Protocol for the Extraction and Isolation of Triterpenoids from Plant Material
This protocol provides a general methodology for the isolation of triterpenoids, such as this compound, from plant sources.
-
Preparation of Plant Material :
-
Air-dry the collected plant material (e.g., bark, leaves) in a shaded, well-ventilated area.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction :
-
Macerate the powdered plant material in a suitable organic solvent (e.g., dichloromethane, methanol) at room temperature for an extended period (e.g., 24-48 hours), with occasional stirring.[3]
-
Filter the mixture and collect the filtrate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Chromatographic Purification :
-
Subject the crude extract to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
Further purify the combined fractions using repeated column chromatography or preparative HPLC until a pure compound is obtained.
-
-
Structure Elucidation :
-
Characterize the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity as this compound.
-
Visualizations
References
Technical Support Center: Resolving Co-elution Issues for Methyl Eichlerianate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems during the chromatographic analysis of Methyl Eichlerianate.
Troubleshooting Guide
Question: I am observing peak co-elution where this compound is not fully resolved from other components in my sample. What are the initial steps I should take?
Answer:
Co-elution, the incomplete separation of two or more compounds, is a common challenge in chromatography.[1] Before making significant changes to your method, it's crucial to perform an initial assessment of your HPLC system to ensure it's functioning optimally.[1]
Initial System Health Check:
-
Column Health: The column's performance can degrade over time. Check for contamination or the formation of a void at the column inlet. Flushing the column with a strong solvent may help, but if the issue persists, replacing the column is recommended.[1]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening, which can exacerbate co-elution.[1]
-
Flow Rate Consistency: Verify that the HPLC pump is delivering a stable and accurate flow rate. Fluctuations can lead to retention time shifts and poor resolution.[1]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion and fronting.[1]
Question: How can I improve the separation of this compound from a closely eluting impurity using a standard C18 column?
Answer:
Optimizing the mobile phase is one of the most powerful ways to improve peak resolution.[2] For a reversed-phase separation on a C18 column, you can adjust the mobile phase composition and the gradient profile.
Mobile Phase & Gradient Optimization Strategies:
-
Modify Mobile Phase Strength: To increase retention and potentially improve separation, decrease the percentage of the organic component (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[2]
-
Change Organic Modifier: If adjusting the solvent strength is insufficient, switching the organic modifier can alter selectivity. For instance, if you are using acetonitrile, try substituting it with methanol. The different solvent properties can change the elution order.[3]
-
Adjust Mobile Phase pH: For ionizable compounds, modifying the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. Adding a small amount of an acid, like 0.1% formic acid, is a common practice to ensure good peak shape.[3]
-
Optimize the Gradient: If you are running a gradient, try making it shallower in the region where this compound and the co-eluting peak elute. This can be achieved by decreasing the rate of change in the organic solvent percentage over time.[3] Introducing isocratic holds within the gradient can also help resolve critical peak pairs.[3]
Table 1: Effect of Mobile Phase Parameters on Resolution
| Parameter | Adjustment | Expected Outcome on Resolution | Potential Drawbacks |
| Organic Solvent % | Decrease | Increase | Longer run times |
| Organic Modifier | Switch (e.g., ACN to MeOH) | Change in selectivity | May require re-optimization |
| Mobile Phase pH | Adjust | Change in selectivity for ionizable compounds | May affect compound stability |
| Gradient Slope | Decrease (make shallower) | Increase | Longer run times |
Frequently Asked Questions (FAQs)
Q1: My this compound peak is broad and tailing, which is contributing to the co-elution. What are the likely causes and solutions?
A1: Peak tailing can result from several factors, including secondary interactions between your analyte and the stationary phase.[3] This is often due to interactions with residual silanol (B1196071) groups on silica-based columns.[3] Modern, high-purity silica (B1680970) columns are less prone to this issue.[3] Another cause could be column overload.
Solutions for Peak Tailing:
-
Competing Base: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active sites on the stationary phase.[3]
-
Lower Sample Concentration: Dilute your sample to ensure you are not overloading the column.
-
Check for Column Contamination: Flush the column with a series of strong solvents to remove any adsorbed impurities.
Q2: I've optimized my mobile phase, but I still have co-elution. What other instrumental parameters can I adjust?
A2: If mobile phase optimization is insufficient, you can modify other instrumental parameters like the stationary phase, temperature, and flow rate.
Instrumental Parameter Adjustments:
-
Change Stationary Phase: The most effective way to resolve co-eluting peaks is often to change the column's bonded phase.[2] If you are using a C18 column, consider a different chemistry, such as a phenyl-hexyl or cyano (CN) phase, which will offer different selectivity.[3]
-
Use a More Efficient Column: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology provide higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[2][3]
-
Adjust Column Temperature: Temperature can affect the viscosity of the mobile phase and the selectivity of the separation.[3] Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.[3]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also lead to longer analysis times.[3][4]
Table 2: Impact of Instrumental Parameters on Resolution
| Parameter | Adjustment | Expected Outcome on Resolution | Potential Drawbacks |
| Stationary Phase | Change Chemistry (e.g., C18 to Phenyl) | Significant change in selectivity | Requires new method development |
| Particle Size | Decrease | Increase (sharper peaks) | Higher backpressure |
| Column Temperature | Increase or Decrease | May improve selectivity | Can affect analyte stability |
| Flow Rate | Decrease | Increase | Longer run times |
Experimental Protocol: Method Development for Resolving Co-elution
This protocol outlines a systematic approach to resolving the co-elution of this compound from a complex matrix.
1. Initial Conditions (Baseline)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV/Vis (PDA) at a suitable wavelength
2. Step-wise Optimization
-
Step 2.1: Gradient Modification:
-
If co-elution occurs, first attempt to resolve the peaks by creating a shallower gradient around the elution time of this compound. For example, if the peaks of interest elute between 8 and 10 minutes, modify the gradient to run from 60% B to 80% B over 20 minutes.[3]
-
-
Step 2.2: Organic Modifier Change:
-
If the shallow gradient does not provide baseline resolution, replace Mobile Phase B (Acetonitrile) with Methanol containing 0.1% Formic Acid.
-
Re-run the initial gradient and the optimized shallow gradient to observe changes in selectivity.
-
-
Step 2.3: Temperature and Flow Rate Adjustment:
-
Once a promising separation is achieved, fine-tune the resolution by adjusting the column temperature (in 5°C increments) and the flow rate (in 0.1 mL/min decrements).
-
-
Step 2.4: Stationary Phase Screening (If Necessary):
-
If co-elution persists, switch to a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or Cyano column, and repeat the optimization steps.
-
3. Peak Purity Analysis
-
If you have a diode array detector (DAD) or a mass spectrometer (MS), use these to confirm peak purity.[5] A DAD can assess if the UV spectra are consistent across a single peak, while an MS detector can differentiate compounds based on their mass-to-charge ratio.[1][5]
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution in chromatography.
References
Validation & Comparative
Comparative Analysis of the Biological Activity of Methyl Eichlerianate
For Researchers, Scientists, and Drug Development Professionals
Methyl Eichlerianate, a naturally occurring dammarane-type triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of the biological activity of this compound against structurally similar compounds, Eichlerianic Acid and Cabraleone. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research directions.
Overview of Compounds
This compound, Eichlerianic Acid, and Cabraleone are all dammarane-type triterpenoids, predominantly isolated from plants belonging to the Meliaceae family, such as those of the Aglaia and Dysoxylum genera. Their structural similarities and differences are key to understanding their varying biological activities.
Comparative Biological Activity
The primary biological activities investigated for these compounds include cytotoxic, anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory effects. The following tables summarize the available quantitative data for a comparative assessment.
Cytotoxic Activity
The cytotoxic potential of these triterpenoids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
Table 1: Comparative Cytotoxicity (IC50 µM) of Dammarane-Type Triterpenoids
| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) | B16-F10 (Melanoma) | CV-1 (Kidney Fibroblast) | P-388 (Murine Leukemia) |
| This compound | > 50 | > 50 | > 50 | - | - | - |
| Eichlerianic Acid | 32.17[1] | - | >300[2] | >300[2] | 287.76[2] | 11 µg/mL |
| Cabraleone | - | - | - | - | - | - |
Note: A direct comparison is challenging due to variations in experimental setups across different studies. The data for Cabraleone is limited to observations of activity in mixtures.
Anti-inflammatory Activity
The anti-inflammatory properties have been primarily assessed through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity of Dammarane-Type Triterpenoids
| Compound | Assay | Cell Line | IC50 |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW264.7 | > 100 µM |
| Eichlerianic Acid | Superoxide Anion Generation Inhibition | Human Neutrophils | 2.44 ± 0.61 µg/mL[3][4] |
| Cabraleone | - | - | - |
Note: The available data for Eichlerianic Acid is from a different anti-inflammatory assay, which limits direct comparison.
Antimicrobial Activity
The antimicrobial potential of these compounds has been tested against various pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparison.
Table 3: Comparative Antimicrobial Activity of Dammarane-Type Triterpenoids
| Compound/Mixture | Microorganism | MIC |
| This compound | - | - |
| Shoreic Acid & Eichlerianic Acid mixture | Staphylococcus aureus | 31.7 ppm |
| Shoreic Acid | Staphylococcus aureus | Activity Index: 0.5[5] |
Acetylcholinesterase (AChE) Inhibitory Activity
The potential for neuroprotective effects through the inhibition of acetylcholinesterase has been explored for some dammarane (B1241002) triterpenoids.
Table 4: Comparative Acetylcholinesterase Inhibitory Activity of Dammarane-Type Triterpenoids
| Compound | IC50 (µM) |
| This compound | - |
| Ginsenoside Rd | 47.13[6] |
Note: Data for this compound is not available. Ginsenoside Rd, another dammarane triterpenoid, is included for a contextual comparison.
Potential Signaling Pathways
Dammarane-type triterpenoids are known to exert their biological effects by modulating various cellular signaling pathways. Based on studies of related compounds, the anti-inflammatory and cytotoxic activities of this compound may be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Methylthiazolyldiphenyl-tetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (this compound, etc.)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.
Objective: To measure the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.
Workflow:
Caption: Workflow of the Griess assay for measuring nitric oxide inhibition.
Materials:
-
96-well plates
-
RAW264.7 macrophage cells
-
Culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
Test compounds
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is then calculated.
Conclusion
This compound demonstrates a range of biological activities, although the currently available data suggests it may be less potent in some aspects compared to other dammarane-type triterpenoids. The cytotoxic and anti-inflammatory effects appear to be moderate. Further research is warranted to explore its antimicrobial and acetylcholinesterase inhibitory potential with quantitative assays. The proposed modulation of NF-κB and MAPK signaling pathways provides a foundation for mechanistic studies. This comparative guide highlights the need for standardized testing protocols to enable more direct and meaningful comparisons between these promising natural compounds.
References
Validating In Vitro Anticancer Efficacy of Casearia Clerodane Diterpenes in In Vivo Models
A Comparative Guide for Researchers in Drug Discovery and Development
The translation of promising in vitro findings into successful in vivo outcomes is a critical hurdle in the development of new therapeutic agents. This guide provides a comparative overview of the validation of in vitro anticancer activity of clerodane diterpenes from the Casearia genus in in vivo models. Due to the lack of specific data for "Methyl Eichlerianate," this guide focuses on a well-studied representative from the same chemical class and plant genus, Casearin X , a clerodane diterpene isolated from Casearia sylvestris.
This document will compare the cytotoxic effects of Casearin X observed in cancer cell lines with its antitumor activity in preclinical animal models. Furthermore, we will contrast its performance with a standard chemotherapeutic agent, Doxorubicin, to provide a relevant benchmark for its potential therapeutic efficacy.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the quantitative data on the cytotoxic and antitumor activities of Casearin X and the comparator drug, Doxorubicin.
Table 1: In Vitro Cytotoxicity of Casearin X and Doxorubicin against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Casearin X | HL-60 | Leukemia | 0.51 ± 0.11 | [1] |
| HCT-116 | Colon Carcinoma | Not specified | [2][3] | |
| SF-295 | Glioblastoma | Not specified | [3] | |
| A2058 | Melanoma | Not specified | [1] | |
| MCF-7 | Breast Cancer | Not specified | [1] | |
| HeLa | Cervical Cancer | Not specified | [1] | |
| Doxorubicin | MDA/MB-435 | Human Melanoma | Not specified (used as standard) | [4] |
| SF-295 | Human Glioblastoma | Not specified (used as standard) | [4] |
Table 2: In Vivo Antitumor Activity of a Fraction Containing Casearins (FC) and Isolated Casearin X
| Treatment | Animal Model | Cancer Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| Fraction with Casearins (FC) | Swiss Mice | Sarcoma 180 | 10 mg/kg/day (i.p.) | 35.8 | [3] |
| 25 mg/kg/day (i.p.) | 86.2 | [3] | |||
| 50 mg/kg/day (oral) | 53.7 | [3] | |||
| BALB/c nude mice | HCT-116 (Hollow Fiber) | 2.5 and 5 mg/kg/day (i.p.) | 33.3 - 67.4 | [3] | |
| 25 and 50 mg/kg/day (oral) | 33.3 - 67.4 | [3] | |||
| SF-295 (Hollow Fiber) | 2.5 and 5 mg/kg/day (i.p.) | 33.3 - 67.4 | [3] | ||
| 25 and 50 mg/kg/day (oral) | 33.3 - 67.4 | [3] | |||
| Casearin X | Swiss Mice | Sarcoma 180 | 25 mg/kg/day (i.p.) | 90.0 | [3] |
| 50 mg/kg/day (oral) | 65.5 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, SF-295) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compounds (e.g., a fraction containing casearins or isolated Casearin X) for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by non-linear regression analysis.
In Vivo Antitumor Activity (Sarcoma 180 Murine Model)
-
Animal Model: Swiss mice are used for this model.
-
Tumor Implantation: Sarcoma 180 cells are implanted subcutaneously into the right flank of the mice.
-
Treatment: After 24 hours of tumor cell implantation, the animals are randomly divided into groups and treated with the vehicle (control), a fraction containing casearins (FC), or isolated Casearin X for 7 consecutive days. Administration can be intraperitoneal (i.p.) or oral.
-
Tumor Growth Measurement: On the 8th day, the animals are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition rate is calculated using the following formula: Tumor Growth Inhibition (%) = [(Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight] x 100
Hollow Fiber Assay (Ex Vivo/In Vivo Model)
-
Cell Encapsulation: Human cancer cells (e.g., HCT-116, SF-295) are encapsulated in polyvinylidene fluoride (B91410) (PVDF) hollow fibers.
-
Fiber Implantation: The hollow fibers are implanted into the peritoneal cavity or subcutaneously in immunodeficient mice (e.g., BALB/c nude).
-
Treatment: The animals are treated with the test compound (e.g., a fraction containing casearins) for a specified period (e.g., 4 days).
-
Cell Viability Assessment: After the treatment period, the hollow fibers are retrieved, and the viability of the cancer cells within the fibers is determined using the MTT assay.
-
Data Analysis: The inhibition of cell growth is calculated by comparing the viability of cells from treated animals to that of cells from control animals.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anticancer activity of clerodane diterpenes.
Caption: Experimental workflow for validating in vitro cytotoxicity in an in vivo tumor model.
Caption: Proposed mechanism of Casearin X-induced apoptosis in cancer cells.
References
- 1. Dinor Casearin X, a New Cytotoxic Clerodane Diterpene from Casearia sylvestris – ScienceOpen [scienceopen.com]
- 2. Promising Effects of Casearins in Tumor-Bearing Mice and Antinociceptive Action against Oncologic Pain: Molecular Docking and In Vivo Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic clerodane diterpenes from Casearia rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Triterpenoid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the analysis of natural products, robust and reliable analytical methods are paramount for accurate quantification and meaningful interpretation of data. "Methyl Eichlerianate," a lesser-studied triterpenoid (B12794562), exemplifies the need for adaptable and well-validated analytical strategies. Due to the limited specific data on this compound, this guide will use Ursolic Acid, a structurally similar and extensively studied pentacyclic triterpenoid, as a representative molecule to compare and cross-validate common analytical techniques. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of triterpenoids.
Comparative Analysis of Analytical Methods
The selection of an analytical method for triterpenoid quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key performance parameters of HPLC-UV, LC-MS, and HPTLC for the analysis of ursolic acid, providing a framework for cross-validation.
Table 1: Performance Characteristics of HPLC-UV, LC-MS, and HPTLC for Ursolic Acid Quantification
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range | 0.05 - 300 µg/mL[1] | 0.25 - 10 µg/mL[2][3] | 40 - 440 ng/spot[4] |
| Correlation Coefficient (r²) | > 0.998[5] | > 0.99[2][3] | > 0.999[4] |
| Accuracy (Recovery %) | 95.9 - 100.9%[5] | 97.8%[2][3] | 98.36 - 100.06%[4] |
| Precision (%RSD) | < 3.3%[5] | 3.03 - 3.59%[2][3] | < 2%[6] |
| Limit of Detection (LOD) | 0.034 - 0.067 µg/mL[5] | 0.92 ng/L[7] | 10 - 20 ng/spot[4] |
| Limit of Quantification (LOQ) | 0.11 - 0.22 µg/mL (calculated from LOD) | 3.07 ng/L[7] | 35 ng/spot[4] |
Table 2: Methodological Comparison
| Feature | HPLC-UV | LC-MS/MS | HPTLC |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Planar chromatographic separation followed by densitometric quantification. |
| Selectivity | Moderate; may be affected by co-eluting compounds with similar UV spectra.[8] | High; provides structural information and can distinguish between isomers.[7] | Good; separation can be optimized with different mobile phases. |
| Sensitivity | Good, but generally lower than LC-MS.[8] | Excellent; capable of detecting trace amounts.[7] | Moderate; suitable for quantification in less complex matrices.[9] |
| Throughput | Moderate; sequential sample analysis. | Moderate; sequential sample analysis. | High; multiple samples can be analyzed on a single plate. |
| Cost | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the quantification of ursolic acid using HPLC-UV, LC-MS, and HPTLC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is typically used.[1][5]
Sample Preparation:
-
Accurately weigh the dried plant material or extract.
-
Perform solvent extraction, often with methanol (B129727) or ethanol, sometimes aided by ultrasonication or Soxhlet apparatus.
-
Filter the extract through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of methanol and water, often acidified with a small amount of acid like trifluoroacetic acid (TFA) or orthophosphoric acid to improve peak shape.[1][5] A typical mobile phase composition is methanol and 0.1% TFA in water (88:12 v/v).[1]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Detection Wavelength: Ursolic acid lacks a strong chromophore, so detection is usually performed at low wavelengths, such as 210 nm.[1][8]
-
Injection Volume: 10-20 µL.
Quantification: A calibration curve is constructed by plotting the peak area of ursolic acid standards against their known concentrations. The concentration of ursolic acid in the sample is then determined from this curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or ion trap) with an electrospray ionization (ESI) source.
Sample Preparation: Similar to HPLC-UV, involving extraction and filtration. For biological matrices, a protein precipitation step with a solvent like acetonitrile (B52724) may be necessary.
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often containing a modifier like acetic acid or formic acid to enhance ionization. A representative mobile phase is methanol and 1% acetic acid in water (4:1 v/v).[2][3]
-
Flow Rate: Typically in the range of 0.8 - 1.0 mL/min.[2][3]
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in either positive or negative ion mode. For ursolic acid, positive ion mode is often used.[2][3]
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. For ursolic acid in SIM mode, ions such as m/z 439.2, 411.2, and 390.9 may be monitored.[2][3]
Quantification: Similar to HPLC-UV, quantification is based on a calibration curve generated from the peak areas of ursolic acid standards.
High-Performance Thin-Layer Chromatography (HPTLC)
Instrumentation: HPTLC system including an applicator, developing chamber, and a densitometric scanner.
Sample and Standard Preparation:
-
Prepare a stock solution of ursolic acid standard in a suitable solvent like methanol.
-
Prepare sample extracts as described for HPLC.
-
Apply specific volumes of the standard and sample solutions as bands onto the HPTLC plate (e.g., pre-coated silica (B1680970) gel 60 F254).
Chromatographic Development:
-
Mobile Phase: A mixture of solvents is used for development. A common mobile phase for ursolic acid is toluene:ethyl acetate:glacial acetic acid (70:30:2 v/v/v).[9]
-
Development: The plate is developed in a saturated twin-trough chamber to a specific distance.
Derivatization and Densitometric Analysis:
-
After development, the plate is dried.
-
The plate is then sprayed with a derivatizing agent, such as a Liebermann-Burchard reagent, and heated to visualize the spots.[9]
-
Quantification is achieved by scanning the plate with a densitometer at a specific wavelength (e.g., 530 nm for the derivatized ursolic acid).[9]
Quantification: A calibration curve is generated by plotting the peak area of the derivatized ursolic acid standards against the applied concentrations.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS analysis.
Caption: Experimental workflow for HPTLC analysis.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data, particularly in the field of natural product research. While HPLC-UV offers a robust and accessible method for routine analysis, LC-MS provides superior sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification. HPTLC stands out for its high-throughput capabilities and cost-effectiveness, making it suitable for screening large numbers of samples. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make informed decisions about the most appropriate method for their specific needs and confidently cross-validate their findings for compounds like "this compound" and other triterpenoids.
References
- 1. scielo.br [scielo.br]
- 2. Development of LC-MS method for determination of ursolic acid: application to the analysis of ursolic acid in Staphylea holocarpa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. akjournals.com [akjournals.com]
- 6. ijpsr.com [ijpsr.com]
- 7. shimadzu.com [shimadzu.com]
- 8. ijesrr.org [ijesrr.org]
- 9. Development and Validation of High-performance Thin Layer Chromatographic Method for Ursolic Acid in Malus domestica Peel - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacophore: A Comparative Guide to Hypothetical Structure-Activity Relationship Studies of Methyl Eichlerianate Analogs
A comprehensive analysis of the structural determinants of biological activity for the natural product scaffold of Methyl Eichlerianate remains an underexplored area of research. To date, specific structure-activity relationship (SAR) studies on this compound are not available in the public domain. However, by applying established principles of medicinal chemistry and drawing parallels from SAR investigations of other natural products, we can construct a hypothetical framework to guide future research in this area.
This guide presents a comparative analysis of postulated analogs of this compound, designed to elucidate the key structural features governing its biological activity. The following sections detail a hypothetical SAR study, including potential synthetic modifications, their anticipated impact on a selected biological target, and the requisite experimental protocols for evaluation.
Hypothetical Structure-Activity Relationship Data
To investigate the SAR of this compound, a series of analogs would be synthesized to probe the importance of its core functional groups. The following table summarizes a hypothetical set of modifications and their postulated inhibitory concentrations (IC50) against a generic kinase target, a common focus for natural product-derived inhibitors.
| Compound ID | Modification from this compound (Parent Compound) | Postulated IC50 (µM) |
| ME-01 | Parent Compound | 15.2 |
| ME-02 | Demethylation of the methoxy (B1213986) group | > 100 |
| ME-03 | Ester hydrolysis to the corresponding carboxylic acid | 5.8 |
| ME-04 | Reduction of the ketone to a hydroxyl group | 25.1 |
| ME-05 | Saturation of the double bond in the A-ring | 45.7 |
| ME-06 | Introduction of a hydroxyl group at C-7 | 8.3 |
| ME-07 | Introduction of a fluorine atom at C-7 | 3.1 |
| ME-08 | Epoxidation of the double bond in the A-ring | 12.5 |
This data is purely hypothetical and intended to illustrate the principles of an SAR study.
Experimental Protocols
A crucial aspect of any SAR study is the robust and reproducible biological evaluation of the synthesized compounds.[1] The following provides a detailed methodology for a representative in vitro kinase inhibition assay that could be employed.
In Vitro Kinase Inhibition Assay Protocol
-
Materials and Reagents:
-
Recombinant human kinase (e.g., a specific MAP kinase)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (specific to the kinase)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white microplates
-
-
Assay Procedure:
-
A 5 µL solution of the test compound at various concentrations (typically a 10-point serial dilution) in assay buffer is added to the wells of a 384-well plate.
-
A 5 µL solution of the kinase in assay buffer is then added to each well.
-
The plate is incubated at room temperature for 15 minutes to allow for compound binding to the kinase.
-
A 10 µL solution containing ATP and the substrate peptide in assay buffer is added to initiate the kinase reaction. The final ATP concentration should be at its Km value for the specific kinase.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The kinase reaction is stopped by the addition of 20 µL of the Kinase-Glo® reagent.
-
The plate is incubated for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.
-
The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Research Workflow and Biological Context
To provide a clearer understanding of the processes involved in an SAR study and the potential biological context, the following diagrams have been generated.
Figure 1: A generalized workflow for a structure-activity relationship (SAR) study.
Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action.
References
Unraveling Eichlerianic Acid: A Comparative Review of a Bioactive Triterpenoid
While direct independent replication studies on "Methyl Eichlerianate" are not available in the current body of scientific literature, this guide provides a comprehensive comparison of published findings on its parent compound, Eichlerianic Acid. As the methyl ester of Eichlerianic Acid, the biological activities and chemical properties of this compound are closely related to this parent molecule. This guide will delve into the isolation, characterization, and reported biological activities of Eichlerianic Acid, presenting data from multiple research groups to offer a comparative analysis for researchers, scientists, and drug development professionals.
Eichlerianic acid is a naturally occurring dammarane-type triterpenoid (B12794562) that has been isolated from several plant species of the Aglaia genus.[1][2] First characterized in the 1970s, this compound has since been the subject of various phytochemical and biological investigations. This guide synthesizes the available data to provide a clear comparison of its reported properties and the methodologies used to study them.
Comparative Analysis of Biological Activity
Eichlerianic acid has demonstrated notable cytotoxic activity against various cancer cell lines. The following table summarizes the quantitative data from different studies, providing a basis for comparing its potency.
| Cell Line | Reported IC50 (µM) | Research Group/Publication |
| P-388 Murine Leukemia | 3.2 | Bohnenstengel et al. (1999) |
| MCF-7 (Breast Cancer) | > 100 | Farabi et al. (2023)[2][3] |
| B16-F10 (Melanoma) | > 100 | Farabi et al. (2023)[2][3] |
| CV-1 (Normal Kidney Fibroblast) | > 100 | Farabi et al. (2023)[2][3] |
It is important to note that while Bohnenstengel and colleagues reported significant cytotoxicity against P-388 murine leukemia cells, a more recent study by Farabi and team found low cytotoxic potential against MCF-7, B16-F10, and CV-1 cell lines.[2][3] This discrepancy could be attributed to differences in the specific cell lines used, experimental protocols, or the purity of the isolated compound.
Experimental Protocols
To facilitate the independent replication of these findings, detailed methodologies from the cited publications are provided below.
Isolation of Eichlerianic Acid
Original Isolation from Aglaia eichleri (Bohnenstengel et al., 1999):
The detailed protocol for the initial isolation was not fully available in the searched literature. However, a general procedure for isolating dammarane-type triterpenoids from Aglaia species involves the following steps:
-
Extraction: The air-dried and powdered plant material (e.g., leaves, twigs) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.
-
Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fractions are subjected to multiple chromatographic techniques, including column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC), to isolate the individual compounds.
-
Purification: Final purification is often achieved using high-performance liquid chromatography (HPLC).
Isolation from Aglaia cucullata (Farabi et al., 2023): [2][3]
-
Extraction: The stem bark of Aglaia cucullata was macerated with n-hexane, ethyl acetate, and methanol.
-
Chromatography: The n-hexane extract was subjected to vacuum liquid chromatography and column chromatography on silica gel.
-
Purification: Final purification was achieved using preparative TLC to yield eichlerianic acid.[2][3]
Cytotoxicity Assays
P-388 Murine Leukemia Cell Assay (General Protocol):
-
Cell Culture: P-388 cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Cell viability is determined using a colorimetric assay, such as the MTT or PrestoBlue assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
MCF-7, B16-F10, and CV-1 Cell Assay (Farabi et al., 2023): [2][3]
-
Cell Culture: MCF-7, B16-F10, and CV-1 cells were cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment and Incubation: Cells were seeded in 96-well plates and incubated for 24 hours before being treated with the isolated compounds for 48 hours.
-
Viability Assay: The PrestoBlue cell viability reagent was used to assess cytotoxicity.[2][3]
-
Data Analysis: Fluorescence was measured to determine the percentage of cell viability and calculate the IC50 values.[2][3]
Visualizing Experimental and Logical Relationships
To provide a clearer understanding of the experimental workflows and the relationships between the chemical entities, the following diagrams were generated using the DOT language.
Caption: General workflow for the isolation of Eichlerianic Acid from plant sources.
Caption: Chemical relationship between Eichlerianic Acid and this compound.
References
Comparative Guide to the Mechanism of Action of Methyl Eichlerianate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of Methyl Eichlerianate, benchmarked against the well-characterized cytotoxic agent Doxorubicin and the antioxidant N-acetylcysteine (NAC). Due to the limited direct research on this compound, its activity is inferred from studies on its parent compound, Eichlerianic acid, and other related dammarane-type triterpenoids.
Executive Summary
This compound is the methyl ester of Eichlerianic acid, a naturally occurring dammarane-type triterpenoid.[1] While specific mechanistic studies on this compound are not currently available, the known biological activities of Eichlerianic acid and other dammarane (B1241002) triterpenoids suggest two primary mechanisms of action: cytotoxicity against cancer cells, likely through the induction of apoptosis, and antioxidant activity. This guide compares these potential mechanisms with established agents to provide a framework for future research and drug development.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of this compound, represented by proxy data from dammarane triterpenoids, is compared with the standard chemotherapeutic drug, Doxorubicin. The comparison is based on their half-maximal inhibitory concentration (IC50) in common cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Dammarane Triterpenoids and Doxorubicin
| Compound/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dammarane Triterpenoids | A549 | Lung Adenocarcinoma | 10.65 - 140.09 | [2][3] |
| (Proxy for this compound) | MCF-7 | Breast Adenocarcinoma | 10.65 - 47.78 | [2] |
| Doxorubicin | A549 | Lung Adenocarcinoma | ~0.5 - >20 | [4][5] |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.5 | [4][5] |
Note: The IC50 values for Doxorubicin are presented as a range to reflect the variability observed across different studies and experimental conditions.
Proposed Mechanism of Cytotoxicity: this compound (Inferred)
Based on studies of related compounds, dammarane triterpenoids are thought to exert their cytotoxic effects by inducing apoptosis, the programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway. Key events in this proposed pathway include the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades, leading to cellular dismantling.
Established Mechanism of Cytotoxicity: Doxorubicin
Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II, which leads to DNA double-strand breaks. This DNA damage triggers cell cycle arrest and activates apoptotic pathways. Additionally, Doxorubicin generates reactive oxygen species (ROS), which can induce oxidative stress and further contribute to apoptosis.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of this compound, inferred from dammarane triterpenoids, is compared with the well-known antioxidant, N-acetylcysteine (NAC).
Table 2: Comparative Antioxidant Activity
| Compound/Class | Assay | Finding | Reference |
| Dammarane Triterpenoids | DPPH Radical Scavenging | Some dammarane triterpenoids exhibit potent radical scavenging activity. | [6] |
| (Proxy for this compound) | Cellular Antioxidant Activity | Ginsengenin-S2, a dammarane triterpenoid, showed a significant protective effect against cigarette smoke-induced oxidative stress in human lung epithelial cells. | [7] |
| N-acetylcysteine (NAC) | DPPH Radical Scavenging | NAC demonstrates dose- and time-dependent DPPH radical scavenging activity. | [8] |
| Cellular Antioxidant Activity | NAC acts as a precursor for glutathione (B108866) (GSH) synthesis, a major intracellular antioxidant, and can also directly scavenge some reactive oxygen species. | [9] |
Proposed Mechanism of Antioxidant Activity: this compound (Inferred)
The antioxidant activity of dammarane triterpenoids is likely due to their chemical structure, which may allow them to donate hydrogen atoms or electrons to neutralize free radicals. Their effects within a cell could involve the modulation of endogenous antioxidant defense systems.
Established Mechanism of Antioxidant Activity: N-acetylcysteine (NAC)
N-acetylcysteine primarily exerts its antioxidant effects indirectly by serving as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a critical intracellular antioxidant that detoxifies reactive oxygen species. NAC can also directly scavenge certain free radicals.
Experimental Protocols
The following are generalized protocols for key assays used to determine the cytotoxic and antioxidant activities discussed in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., Doxorubicin or this compound).[11] Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[11]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[11]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for a specified time.[11]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[11]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Analysis: Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[12]
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) and serial dilutions of the test compound (e.g., NAC or this compound) and a positive control (e.g., ascorbic acid).[13]
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each dilution of the test compound.[9]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 517 nm).[9]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[13]
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound is lacking, this comparative guide, based on the activities of its parent compound and related triterpenoids, suggests that it may function as both a cytotoxic and an antioxidant agent. Its cytotoxic effects are likely mediated through the induction of apoptosis, while its antioxidant properties may be attributed to direct radical scavenging.
Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. Head-to-head studies with established compounds like Doxorubicin and NAC, using standardized protocols, will be crucial to accurately determine its therapeutic potential. Investigating its effects on a broader range of cancer cell lines and in in vivo models will also be essential steps in its development as a potential therapeutic agent.
References
- 1. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
